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Compound of Interest

Compound Name: Methoctramine

Cat. No.: B027182 Get Quote

Methoctramine: An In-depth Technical Guide
Methoctramine is a synthetic, long-chain polymethylene tetraamine that has been instrumental

in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). It is

renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor

subtype, making it an invaluable tool for researchers in pharmacology and drug development.

This guide provides a comprehensive overview of its chemical structure, properties, and

pharmacological actions, complete with detailed experimental methodologies and pathway

visualizations.

Chemical Structure and Properties
Methoctramine's structure consists of a central octamethylene diamine chain linked at both

ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible

structure is crucial for its interaction with the muscarinic receptors.

Chemical Identifiers
The following table summarizes the key chemical identifiers for methoctramine.
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Identifier Value

IUPAC Name
N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-

octanediamine

CAS Number 104807-46-7[1][2]

PubChem CID 4108[1]

Chemical Formula C36H62N4O2[1]

SMILES
COC1=CC=CC=C1CNCCCCCCNCCCCCCCC

NCCCCCCNCC2=CC=CC=C2OC[1]

InChI

InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-

33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-

16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-

24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-

20,25-32H2,1-2H3[1]

Physicochemical Properties
Key physicochemical properties of methoctramine are presented below. Note that it is often

supplied and used as a tetrahydrochloride salt.

Property Value

Molecular Weight 582.918 g/mol (free base)[1]

728.75 g/mol (tetrahydrochloride)[2]

Appearance White solid (as hydrate)

Solubility Water: >20 mg/mL

Melting Point Not reported

Boiling Point Not reported

pKa Not reported
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Pharmacological Profile
Mechanism of Action
Methoctramine functions as a potent and selective competitive antagonist at M2 muscarinic

acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous

agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible

and concentration-dependent.

At higher micromolar concentrations, methoctramine exhibits more complex allosteric

properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is

topographically distinct from the acetylcholine binding site. This allosteric interaction can

negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric"

binding mode where the methoctramine molecule simultaneously occupies both the

orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2

receptor.[3]

Receptor Selectivity and Binding Affinity
Methoctramine's primary pharmacological importance stems from its high selectivity for the

M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5).

This selectivity allows for the precise dissection of M2-mediated physiological and pathological

processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from

various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.

Receptor
Subtype

Tissue/Cell
Line

pKi / pA2 IC50 (nM)
Selectivity
Ratio (vs. M2)

M1 Rat Cortex - 92[4] ~15x

M2
Rat Heart / CHO-

K1 cells

8.00[5] / 7.74-

7.93[6]
6.1[4] 1x

M3
Rat Submaxillary

Gland / Ileum
5.81-6.20[6] 770[4] ~126x

M4 NG108-15 cells - 260[4] ~43x

M5 CHO-K1 cells - 217[4] ~36x
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Signaling Pathways
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory Gi/o proteins. Antagonism of the M2 receptor by methoctramine blocks the canonical

signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase,

thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the Gβγ

subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK)

channels, a key mechanism for slowing heart rate.
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M2 Receptor Signaling Blockade by Methoctramine
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Caption: M2 receptor signaling pathway blocked by methoctramine.
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Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound like

methoctramine for its receptor. A typical protocol involves competition binding between a

labeled ligand (radioligand) and the unlabeled test compound (methoctramine).

Methodology:

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype

(e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are

homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein

concentration is determined using a standard assay (e.g., BCA assay).

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

A fixed amount of membrane preparation.

A fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-

methylscopolamine ([3H]NMS), at a concentration near its dissociation constant (Kd).

Varying concentrations of unlabeled methoctramine (the competitor).

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient

duration (e.g., 60-90 minutes) to reach binding equilibrium.

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through

glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The

filters are quickly washed with ice-cold buffer to remove unbound radioligand.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

retained on the filters is then counted using a scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-labeled antagonist (e.g., 10 µM atropine) and subtracted from total binding to yield

specific binding. The concentration of methoctramine that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki
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value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

1. Membrane Preparation
(Homogenization & Centrifugation)

2. Assay Setup in 96-well Plate
(Membranes + [3H]NMS + Methoctramine)

3. Incubation
(e.g., 60 min at 30°C)

4. Rapid Vacuum Filtration
(Separates bound from free radioligand)

5. Scintillation Counting
(Quantifies bound radioactivity)

6. Data Analysis
(Calculate IC50 and Ki)

Binding Affinity (Ki)

Click to download full resolution via product page

Caption: Workflow for a typical radioligand binding assay.

Functional Organ Bath Assay
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Functional assays measure the physiological response of a tissue to a drug, allowing for the

determination of a compound's potency (pA2) as an antagonist. For methoctramine, its M2

selectivity is often confirmed using isolated guinea pig atria (rich in M2 receptors) and ileum

(rich in M3 receptors).

Methodology:

Tissue Dissection and Mounting: A guinea pig is humanely euthanized, and the heart is

excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced

left atria (to measure inotropy) are dissected and mounted in an organ bath containing a

physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and

maintained at 37°C.

Transducer Connection: The tissue is connected via a thread to an isometric force

transducer to record contractile force and/or rate.

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60

minutes), with the buffer being changed regularly.

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is

generated for a muscarinic agonist (e.g., carbachol or acetylcholine). The agonist is added to

the bath in increasing concentrations, and the resulting negative inotropic (force) or

chronotropic (rate) effect is recorded.

Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of

methoctramine is then added to the bath and allowed to incubate with the tissue for a set

period (e.g., 30-60 minutes).

Agonist Dose-Response Curve (in presence of Antagonist): The cumulative concentration-

response curve for the agonist is repeated in the presence of methoctramine. A competitive

antagonist like methoctramine will cause a rightward parallel shift in the dose-response

curve.

Data Analysis: This procedure is repeated with several different concentrations of

methoctramine. The dose ratio (the ratio of the agonist concentration producing a 50%

response in the presence and absence of the antagonist) is calculated. A Schild plot is then

constructed by plotting the log (dose ratio - 1) against the negative log of the molar
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concentration of the antagonist. The pA2 value, a measure of antagonist potency, is the x-

intercept of the Schild regression line.

Isolated Organ Bath Functional Assay Workflow

1. Tissue Dissection & Mounting
(e.g., Guinea Pig Atrium in Organ Bath)

2. Equilibration
(Allow tissue to stabilize)

3. Control Agonist Dose-Response Curve
(e.g., Carbachol)

4. Washout & Antagonist Incubation
(Add fixed concentration of Methoctramine)

5. Repeat Agonist Dose-Response Curve
(Observe rightward shift)

6. Repeat & Schild Analysis
(Plot log(dose ratio-1) vs log[Antagonist])

Antagonist Potency (pA2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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